An In-depth Technical Guide to Diethyl 1,2-cyclopropanedicarboxylate
An In-depth Technical Guide to Diethyl 1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,2-cyclopropanedicarboxylate is a versatile chemical intermediate characterized by a strained three-membered ring and two ester functionalities. This structure imparts unique reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with experimental protocols and spectroscopic data.
Chemical and Physical Properties
Diethyl 1,2-cyclopropanedicarboxylate exists as two main stereoisomers: cis- and trans-isomers. The specific CAS (Chemical Abstracts Service) number distinguishes between these isomers, as well as the 1,1-disubstituted isomer, Diethyl 1,1-cyclopropanedicarboxylate. The latter is a key intermediate in the synthesis of the drugs Montelukast and Ketorolac.[1][2]
| Property | cis-Diethyl 1,2-cyclopropanedicarboxylate | trans-Diethyl 1,2-cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate |
| CAS Number | 710-43-0 | 3999-55-1[3] | 1559-02-0[1] |
| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol [3] | 186.21 g/mol [1] |
| Appearance | Not specified | Clear colorless to yellow liquid[4] | Colorless oily liquid[5] |
| Boiling Point | 280.69 °C (estimated) | 70-75 °C at 1 mmHg[4] | Not specified |
| Density | 1.062 g/mL | 1.061 g/mL at 25 °C[4] | Not specified |
| Refractive Index | Not specified | n20/D 1.441 (lit.)[4] | Not specified |
Synthesis of Diethyl 1,2-cyclopropanedicarboxylate
The synthesis of diethyl 1,2-cyclopropanedicarboxylate is primarily achieved through the cyclopropanation of diethyl maleate (for the cis-isomer) or diethyl fumarate (for the trans-isomer). Two common methods are the Simmons-Smith reaction and reactions involving diazomethane.
Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for cyclopropanation that avoids the use of hazardous diazomethane. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which stereospecifically adds a methylene group to the double bond.[6] A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc.
Experimental Protocol: Simmons-Smith Cyclopropanation of Diethyl Fumarate
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Reagents: Diethyl fumarate, diiodomethane, zinc-copper couple (or diethylzinc), diethyl ether (solvent).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the zinc-copper couple.
-
Add a solution of diiodomethane in diethyl ether to the flask. The formation of the organozinc reagent (iodomethylzinc iodide) may require gentle heating to initiate.
-
Once the reagent formation is evident (e.g., by the disappearance of the shiny zinc surface), cool the mixture in an ice bath.
-
Add a solution of diethyl fumarate in diethyl ether dropwise to the stirred suspension of the organozinc reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield trans-diethyl 1,2-cyclopropanedicarboxylate.
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Cyclopropanation using Diazomethane
Diazomethane, in the presence of a palladium catalyst, can be used for the cyclopropanation of alkenes.[7] This method is effective but requires caution due to the toxic and explosive nature of diazomethane.[2][7]
Experimental Protocol: Palladium-Catalyzed Cyclopropanation with Diazomethane
-
Reagents: Diethyl maleate or fumarate, diazomethane solution in ether, palladium(II) acetate (catalyst).
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for handling diazomethane.
-
To a solution of diethyl maleate or fumarate in diethyl ether at 0 °C, add a catalytic amount of palladium(II) acetate.
-
Slowly add a freshly prepared and standardized ethereal solution of diazomethane to the reaction mixture with stirring. The evolution of nitrogen gas will be observed.
-
Continue the addition until the yellow color of diazomethane persists, indicating the consumption of the starting alkene.
-
Allow the reaction to stir for a short period after the addition is complete.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
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Caption: Synthesis pathways for cis- and trans-diethyl 1,2-cyclopropanedicarboxylate.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of diethyl 1,2-cyclopropanedicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the molecule.
¹H NMR Data for trans-Diethyl 1,2-cyclopropanedicarboxylate:
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δ 4.20 (q, J = 7.1 Hz, 4H), 2.27 – 2.17 (m, 2H), 1.55 – 1.41 (m, 2H), 1.32 (t, J = 7.1 Hz, 6H).[8]
¹³C NMR Data for trans-Diethyl 1,2-cyclopropanedicarboxylate:
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δ = 171.77, 61.07, 22.36, 15.31, 14.17.[8]
Experimental Protocol: NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diethyl 1,2-cyclopropanedicarboxylate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule, particularly the ester carbonyl group.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid sample onto the center of a salt plate (e.g., NaCl or KBr) or the crystal of an ATR (Attenuated Total Reflectance) accessory.[9]
-
If using salt plates, place a second plate on top to create a thin film.
-
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands. For diethyl 1,2-cyclopropanedicarboxylate, a strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition:
-
Inject the sample into the GC-MS system. The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Ionize the sample molecules, typically using electron ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Caption: Workflow for the spectroscopic characterization of the compound.
Applications in Research and Development
The unique structural features of diethyl 1,2-cyclopropanedicarboxylate make it a valuable precursor in various synthetic applications.
Pharmaceutical Synthesis
The cyclopropane motif is present in numerous biologically active compounds, where it can impart conformational rigidity and influence metabolic stability. Diethyl 1,1-cyclopropanedicarboxylate is a documented intermediate in the synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[1][2] The 1,2-disubstituted isomers serve as building blocks for other complex molecular architectures in drug discovery.
Polymer Chemistry
trans-Diethyl 1,2-cyclopropanedicarboxylate can be used as a monomer in the synthesis of specialty polymers. The incorporation of the rigid cyclopropane ring into the polymer backbone can lead to materials with unique thermal and mechanical properties.[4]
Ring-Opening Reactions
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. Donor-acceptor substituted cyclopropanes, such as those with aryl or vinyl groups, can undergo ring-opening with various nucleophiles and electrophiles, providing access to a diverse range of functionalized acyclic compounds.[10][11]
Conclusion
Diethyl 1,2-cyclopropanedicarboxylate and its isomers are important intermediates in organic synthesis. A thorough understanding of their properties, synthesis, and reactivity is crucial for their effective utilization in the development of new pharmaceuticals, materials, and other specialty chemicals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile class of compounds.
References
- 1. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 3999-55-1 | Diethyl trans-1,2-cyclopropanedicarboxylate - Synblock [synblock.com]
- 4. Cas 3999-55-1,DIETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. pure.uva.nl [pure.uva.nl]
- 9. webassign.net [webassign.net]
- 10. researchgate.net [researchgate.net]
- 11. Ring-opening of diethyl 2-vinylcyclopropane-1,1-dicarboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
